molecular formula C29H19N5S B289913 N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine

N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine

Cat. No. B289913
M. Wt: 469.6 g/mol
InChI Key: ROXNGEXHSJHTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine, also known as DPP4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPP4 is a heterocyclic compound that contains a pyrrolopyrazinyl-thienopyridazinyl core structure.

Mechanism of Action

The mechanism of action of N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has been shown to inhibit the activity of dipeptidyl peptidase-4, which is involved in the regulation of glucose metabolism and insulin secretion. N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has also been shown to interact with certain receptors in the body, such as the adenosine A2A receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine are complex and depend on the specific application and context in which it is used. In medicinal chemistry, N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has been shown to have anti-tumor activity in various cancer cell lines, as well as anti-diabetic activity in animal models. In organic electronics, N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has been shown to exhibit high charge carrier mobility and stability, making it a promising candidate for use in electronic devices. In materials science, N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has been used as a precursor for the synthesis of porous polymers and metal-organic frameworks, which have potential applications in gas storage, catalysis, and drug delivery.

Advantages and Limitations for Lab Experiments

The advantages of using N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine in lab experiments include its high purity, stability, and versatility. N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine can be easily synthesized in the laboratory using standard organic chemistry techniques, and its properties can be tailored through chemical modification. However, the limitations of using N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine in lab experiments include its relatively low yield, which can make large-scale synthesis difficult, and its complex structure, which can make it challenging to analyze and characterize.

Future Directions

There are several future directions for research on N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine, which could provide insights into its potential applications in medicine and other fields. Additionally, further research is needed to explore the potential uses of N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine in organic electronics and materials science, and to develop new applications for the compound in these fields.

Synthesis Methods

The synthesis of N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine is a complex process that involves several steps. The most commonly used method for the synthesis of N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine is the Pd-catalyzed cross-coupling reaction between 2-bromo-9,10-diphenylpyrrolo[2'',1'':6',1']pyrazine and 4-bromo-N-phenylaniline. The reaction is carried out in the presence of a base and a palladium catalyst, such as Pd(OAc)2 or Pd(PPh3)4. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has been identified as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In organic electronics, N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells and transistors. In materials science, N-(9,10-diphenylpyrrolo[2'',1'':6',1']pyrazino[2',3':4,5]thieno[2,3-c]pyridazin-4-yl)-N-phenylamine has been used as a precursor for the synthesis of functional materials such as metal-organic frameworks and porous polymers.

properties

Molecular Formula

C29H19N5S

Molecular Weight

469.6 g/mol

IUPAC Name

N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine

InChI

InChI=1S/C29H19N5S/c1-4-11-19(12-5-1)23-24-26-29(35-28(24)33-32-25(23)20-13-6-2-7-14-20)31-27(22-17-10-18-34(22)26)30-21-15-8-3-9-16-21/h1-18H,(H,30,31)

InChI Key

ROXNGEXHSJHTJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C(N=C(C5=CC=CN54)NC6=CC=CC=C6)SC3=NN=C2C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=C(N=C(C5=CC=CN54)NC6=CC=CC=C6)SC3=NN=C2C7=CC=CC=C7

Origin of Product

United States

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